molecular formula C9H11ClO3 B15255988 Methyl 3'-chlorospiro[bicyclo[3.1.0]hexane-2,2'-oxirane]-3'-carboxylate

Methyl 3'-chlorospiro[bicyclo[3.1.0]hexane-2,2'-oxirane]-3'-carboxylate

Cat. No.: B15255988
M. Wt: 202.63 g/mol
InChI Key: WHWHWMRVGFQWGJ-UHFFFAOYSA-N
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Description

Methyl 3'-chlorospiro[bicyclo[3.1.0]hexane-2,2'-oxirane]-3'-carboxylate is a spirocyclic compound featuring a bicyclo[3.1.0]hexane core fused to an oxirane (epoxide) ring. Key structural elements include:

  • Bicyclo[3.1.0]hexane: A bicyclic system with a three-membered cyclopropane ring fused to a three-membered non-aromatic ring, introducing significant ring strain and conformational rigidity.
  • Oxirane substituents: A chlorine atom and a methyl carboxylate group at the 3'-position of the epoxide ring.

The compound’s molecular formula is inferred as C₉H₁₁ClO₃ (based on analogs in and ), with a molecular weight of approximately 202.64 g/mol. Its spiro architecture and functional groups make it a candidate for applications in medicinal chemistry, agrochemicals, and materials science.

Properties

Molecular Formula

C9H11ClO3

Molecular Weight

202.63 g/mol

IUPAC Name

methyl 2'-chlorospiro[bicyclo[3.1.0]hexane-2,3'-oxirane]-2'-carboxylate

InChI

InChI=1S/C9H11ClO3/c1-12-7(11)9(10)8(13-9)3-2-5-4-6(5)8/h5-6H,2-4H2,1H3

InChI Key

WHWHWMRVGFQWGJ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1(C2(O1)CCC3C2C3)Cl

Origin of Product

United States

Chemical Reactions Analysis

Types of Reactions

Methyl 3’-chlorospiro[bicyclo[3.1.0]hexane-2,2’-oxirane]-3’-carboxylate undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the chlorinated site, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes.

Scientific Research Applications

Mechanism of Action

The mechanism by which Methyl 3’-chlorospiro[bicyclo[3.1.0]hexane-2,2’-oxirane]-3’-carboxylate exerts its effects involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows it to fit into enzyme active sites, potentially inhibiting or modifying enzyme activity. This interaction can lead to changes in metabolic pathways and cellular processes .

Comparison with Similar Compounds

Methyl 3'-chlorospiro[bicyclo[2.2.1]heptane-2,2'-oxirane]-3'-carboxylate

Key Differences :

  • Bicyclic System: The bicyclo[2.2.1]heptane (norbornane) system replaces bicyclo[3.1.0]hexane, reducing ring strain and altering steric and electronic environments.
  • Reactivity: The norbornane system’s bridgehead positions may stabilize transition states in ring-opening reactions compared to the more strained bicyclo[3.1.0]hexane .
  • Molecular Formula : C₁₀H₁₃ClO₃ (CAS 1881320-73-5), with a molecular weight of 216.66 g/mol .
Property Target Compound Norbornane Analog
Bicyclic System Bicyclo[3.1.0]hexane Bicyclo[2.2.1]heptane
Molecular Weight (g/mol) ~202.64 216.66
Ring Strain Higher Lower
Functional Groups Cl, COOCH₃ Cl, COOCH₃

3-Isopropenylspiro[bicyclo[3.1.0]hexane-6,2'-oxirane]

Key Differences :

  • Substituents : An isopropenyl group replaces the chlorine and methyl carboxylate, increasing hydrophobicity and altering reactivity.
  • Physical Properties: Boiling point (212.2°C) and density (1.063 g/cm³) reflect its non-polar character .
  • Molecular Formula : C₁₀H₁₄O (CAS 115039-98-0), molecular weight 150.22 g/mol .
Property Target Compound 3-Isopropenyl Analog
Substituents Cl, COOCH₃ Isopropenyl
Molecular Weight (g/mol) ~202.64 150.22
Boiling Point (°C) Not reported 212.2

Spiro[bicyclo[3.1.0]hexane-2,2'-oxirane]-3'-carbonitrile

Key Differences :

  • Functional Group : A nitrile (-CN) replaces the methyl carboxylate, enhancing electrophilicity and enabling nucleophilic addition reactions.
  • Reactivity : The nitrile group may participate in cycloaddition or hydrolysis reactions absent in the target compound .
  • Molecular Formula: C₈H₉NO (CAS 1849312-76-0), molecular weight 135.16 g/mol .
Property Target Compound Nitrile Analog
Functional Groups Cl, COOCH₃ Cl, CN
Molecular Weight (g/mol) ~202.64 135.16
Key Reactivity Nucleophilic epoxide opening Nitrile-specific reactions

3-sec-Butyl-3-(chloromethyl)bicyclo[3.1.0]hexane

Key Differences :

  • Structure: Non-spiro, with a chloromethyl and sec-butyl group on the bicyclo[3.1.0]hexane.
  • Applications : Likely used as an intermediate in agrochemicals due to its lipophilic substituents .
  • Molecular Formula : C₁₁H₁₉Cl , molecular weight 186.72 g/mol .
Property Target Compound Chloromethyl Analog
Architecture Spiro Non-spiro
Molecular Weight (g/mol) ~202.64 186.72
Key Features Epoxide reactivity Alkyl/chloromethyl groups

Trifluoromethyl-Substituted Spiro-Epoxides

Key Differences :

  • Substituents : A trifluoromethyl (-CF₃) group introduces strong electron-withdrawing effects, increasing epoxide ring electrophilicity.
  • Synthetic Utility : Used in asymmetric catalysis for constructing quaternary carbon centers .
Property Target Compound Trifluoromethyl Analog
Substituents Cl, COOCH₃ CF₃, aryl groups
Electronic Effects Moderate EWG (COOCH₃) Strong EWG (CF₃)
Applications Potential agrochemicals Catalysis, drug discovery

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